2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown potential in various applications, including medicinal chemistry and drug discovery.
Mechanism Of Action
The mechanism of action of 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is still being studied. However, it has been shown to act as an inhibitor of certain enzymes and receptors, which may be related to its potential applications in drug discovery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate are still being investigated. However, it has been shown to exhibit inhibitory activity against certain enzymes and receptors, which may have implications for its potential use in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate in lab experiments include its potential as a candidate for drug discovery and its inhibitory activity against certain enzymes and receptors. However, its limitations include the need for further research into its mechanism of action and potential side effects.
Future Directions
There are several future directions for research involving 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate. These include further studies into its mechanism of action, its potential use in the treatment of various diseases, and its potential as a candidate for drug discovery. Additionally, further research may be needed to determine any potential side effects or limitations associated with its use.
Synthesis Methods
The synthesis of 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been achieved using different methods. One of the most common methods involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 2-methylphenyl isocyanate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods involve the use of different coupling reagents or the substitution of the isocyanate with other reagents.
Scientific Research Applications
2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of certain diseases, including cancer and inflammation.
properties
IUPAC Name |
(2-methylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-5-3-4-6-10(8)18-12(17)11-9(14)7-15-13(16-11)19-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHKHOXRGUFXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate |
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